Cobalt;tantalum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

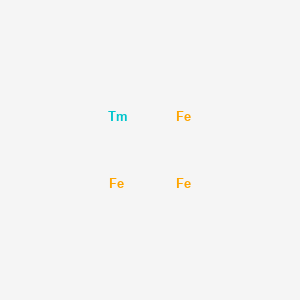

Cobalt and tantalum are transition metals with unique properties that make their compounds valuable in various scientific and industrial applications. Cobalt, symbolized as Co with an atomic number of 27, is known for its magnetic properties and high melting point . Tantalum, symbolized as Ta with an atomic number of 73, is renowned for its corrosion resistance and high melting point . The combination of cobalt and tantalum in a compound can result in materials with enhanced properties suitable for advanced technological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cobalt-tantalum compounds typically involves the reduction of metal oxides or salts. For instance, tantalum can be reduced from potassium tantalum fluoride (K₂TaF₇) using metallic sodium . Cobalt can be reduced from its oxides using hydrogen or decomposed ammonia . The combination of these metals can be achieved through high-temperature solid-state reactions or co-precipitation methods.

Industrial Production Methods: Industrial production of cobalt-tantalum compounds often employs methods such as mechanical alloying, where cobalt and tantalum powders are mixed and subjected to high-energy ball milling. Another method involves the use of chemical vapor deposition (CVD) to deposit thin films of cobalt-tantalum alloys on substrates .

Análisis De Reacciones Químicas

Types of Reactions: Cobalt-tantalum compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can react with oxygen to form cobalt(II) oxide, while tantalum can form tantalum pentoxide under similar conditions .

Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tantalum compounds include hydrogen, ammonia, and various acids. For instance, hydrofluoric acid can dissolve tantalum by forming complex fluoro-tantalate anions . Cobalt can react with ammonia to form nitrides such as Co₂N and Co₃N .

Major Products: The major products formed from the reactions of cobalt-tantalum compounds include oxides, nitrides, and various intermetallic compounds. These products are often characterized by their high thermal stability and resistance to corrosion .

Aplicaciones Científicas De Investigación

Cobalt-tantalum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, cobalt-tantalum compounds are explored for their potential use in magnetic resonance imaging (MRI) and as contrast agents . In industry, these compounds are used in the production of superalloys and high-temperature materials .

Mecanismo De Acción

The mechanism by which cobalt-tantalum compounds exert their effects often involves their ability to form stable complexes with other molecules. For instance, cobalt complexes can act as anticancer agents by interacting with DNA and inhibiting cell proliferation . Tantalum compounds, on the other hand, are known for their ability to form stable oxide layers that protect against corrosion .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to cobalt-tantalum include other transition metal alloys such as cobalt-nickel, cobalt-chromium, and tantalum-niobium . These compounds share some properties with cobalt-tantalum, such as high melting points and corrosion resistance.

Uniqueness: What sets cobalt-tantalum compounds apart is their unique combination of magnetic properties from cobalt and corrosion resistance from tantalum. This makes them particularly suitable for applications requiring both properties, such as in high-performance magnets and corrosion-resistant coatings .

Conclusion

Cobalt-tantalum compounds are versatile materials with significant potential in various scientific and industrial fields. Their unique properties, such as high thermal stability, corrosion resistance, and magnetic characteristics, make them valuable for advanced technological applications. Continued research into their preparation methods, chemical reactions, and applications will likely yield even more innovative uses for these compounds in the future.

Propiedades

Número CAS |

12139-96-7 |

|---|---|

Fórmula molecular |

Co2Ta |

Peso molecular |

298.8143 g/mol |

Nombre IUPAC |

cobalt;tantalum |

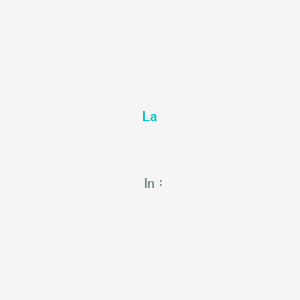

InChI |

InChI=1S/2Co.Ta |

Clave InChI |

ZNANPRCNLOSTPE-UHFFFAOYSA-N |

SMILES canónico |

[Co].[Co].[Ta] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)

![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)